(4-phenylphenyl) 2-fluorobenzoate
CAS No.: 300405-86-1
Cat. No.: VC15502240
Molecular Formula: C19H13FO2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300405-86-1 |
|---|---|
| Molecular Formula | C19H13FO2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | (4-phenylphenyl) 2-fluorobenzoate |
| Standard InChI | InChI=1S/C19H13FO2/c20-18-9-5-4-8-17(18)19(21)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
| Standard InChI Key | MJUWGKGNELOGFC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Introduction
(4-Phenylphenyl) 2-fluorobenzoate, also known as (1,1'-Biphenyl)-4-yl 2-fluorobenzoate, is a chemical compound with the molecular formula C19H13FO2. It is a derivative of benzoic acid, specifically a 2-fluorobenzoate ester linked to a biphenyl group. This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry and materials science.
Chemical Formula and Identifiers
-
Molecular Formula: C19H13FO2
-
Molar Mass: 292.3 g/mol
-
CAS Number: 300405-86-1
-
InChI: InChI=1S/C19H13FO2/c20-18-9-5-4-8-16(18)19(21)22-17-11-7-6-10-15(17)14-12-2-1-3-13-14/h1-13H
Synthesis and Preparation
The synthesis of (4-phenylphenyl) 2-fluorobenzoate typically involves esterification reactions between 2-fluorobenzoic acid and a biphenyl derivative. This process can be facilitated by catalysts or under conditions that promote ester formation, such as the use of acid catalysts or coupling reagents.
Environmental and Safety Considerations
(4-Phenylphenyl) 2-fluorobenzoate is classified as very toxic to aquatic life, both acutely and chronically, according to GHS classifications . This indicates a potential environmental hazard, and handling should be done with caution to minimize exposure to aquatic ecosystems.
Hazard Codes
-
H400: Very toxic to aquatic life.
-
H410: Very toxic to aquatic life with long-lasting effects.
-
P273, P391, P501: Avoid release to the environment. Collect spillage. Dispose of contents/container to an approved waste disposal plant.
Spectral Information
Spectral data for (4-phenylphenyl) 2-fluorobenzoate would typically include NMR (1H and 13C) and mass spectrometry (MS) analyses. These techniques are essential for confirming the structure and purity of the compound.
Related Compounds and Applications
Compounds similar to (4-phenylphenyl) 2-fluorobenzoate, such as other biphenyl derivatives, are often studied for their optical, electronic, and pharmaceutical properties. The presence of fluorine can enhance certain biological activities or physical properties, making these compounds interesting for drug development or material science applications.
Comparison with Other Fluorinated Compounds
| Compound | Molecular Formula | Molar Mass | Notes |
|---|---|---|---|
| (4-Phenylphenyl) 2-fluorobenzoate | C19H13FO2 | 292.3 g/mol | Biphenyl derivative with fluorobenzoate group |
| 2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid | C16H13FO4S | 294.3 g/mol | Contains a sulfonyl group instead of ester |
| (3-Nitrophenyl)-(4-phenylphenyl)methanone | C19H13NO3 | 303.31 g/mol | Ketone with nitro group instead of fluorine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume